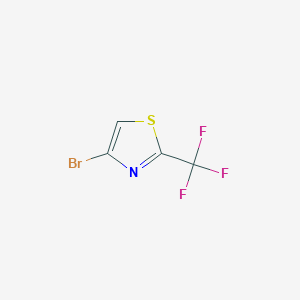

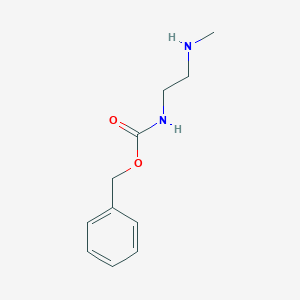

Benzyl 2-(methylamino)ethylcarbamate

Übersicht

Beschreibung

Benzyl 2-(methylamino)ethylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It was first introduced in 1956 and has since become one of the most popular insecticides in the world due to its broad-spectrum activity and low mammalian toxicity. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in various agricultural, residential, and commercial settings.

Wirkmechanismus

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to overstimulation of the nervous system and ultimately, death.

Biochemical and Physiological Effects:

Carbaryl has been shown to cause a range of biochemical and physiological effects in insects and other pests. These effects include inhibition of acetylcholinesterase activity, disruption of neurotransmitter function, and alteration of ion channel activity. In addition, Benzyl 2-(methylamino)ethylcarbamate has been shown to affect the metabolism of various enzymes, including cytochrome P450, which is involved in the detoxification of xenobiotics.

Vorteile Und Einschränkungen Für Laborexperimente

Carbaryl is a widely used insecticide that has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a broad-spectrum activity that makes it useful for controlling a wide range of pests. However, Benzyl 2-(methylamino)ethylcarbamate also has several limitations, including its potential toxicity to non-target organisms, its short half-life in the environment, and its limited efficacy against certain pests.

Zukünftige Richtungen

There are several future directions for research on Benzyl 2-(methylamino)ethylcarbamate and its use as an insecticide. These include the development of new formulations and delivery systems that improve its efficacy and reduce its environmental impact, the identification of new targets for insecticide development, and the evaluation of its potential effects on human health and the environment. Additionally, there is a need for further research on the mechanisms of resistance to Benzyl 2-(methylamino)ethylcarbamate and other insecticides, as well as the development of new strategies for managing insecticide resistance.

Wissenschaftliche Forschungsanwendungen

Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific studies to evaluate its toxicity, mode of action, and potential environmental impacts. Carbaryl has also been used as a model compound for the development of new insecticides and pesticides.

Eigenschaften

CAS-Nummer |

180976-11-8 |

|---|---|

Produktname |

Benzyl 2-(methylamino)ethylcarbamate |

Molekularformel |

C11H16N2O2 |

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

benzyl N-[2-(methylamino)ethyl]carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,13,14) |

InChI-Schlüssel |

MJBYFHHGDZWPJP-UHFFFAOYSA-N |

SMILES |

CNCCNC(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CNCCNC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)